Angiotensin I

描述

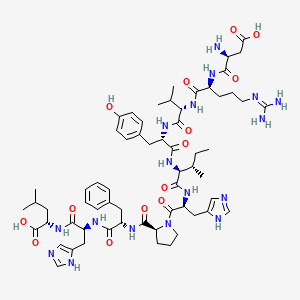

Angiotensin 1 Human is a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance in the body. It is part of the renin-angiotensin system, which is essential for maintaining cardiovascular homeostasis. Angiotensin 1 Human is derived from angiotensinogen, a protein produced by the liver, and is converted into angiotensin II by the enzyme angiotensin-converting enzyme. Angiotensin II is a potent vasoconstrictor that increases blood pressure by narrowing blood vessels and stimulating the release of aldosterone, which promotes sodium retention by the kidneys .

准备方法

合成路线和反应条件: 血管紧张素 I 人类的制备涉及肾素对血管紧张素原的酶促水解以产生血管紧张素 I。 该过程可以使用重组 DNA 技术在体外复制以产生血管紧张素原,然后经肾素酶促切割 .

工业生产方法: 血管紧张素 I 人类的工业生产通常涉及使用生物反应器,其中基因工程细胞产生血管紧张素原。然后纯化血管紧张素原,并进行酶促转化以产生血管紧张素 I 人类。 该过程可确保最终产品的高产量和纯度 .

化学反应分析

反应类型: 血管紧张素 I 人类经历几种类型的化学反应,包括:

氧化: 该反应可在氧化应激条件下发生,导致氧化肽的形成。

还原: 还原反应可以逆转氧化,将肽恢复到其原始状态。

常见试剂和条件:

氧化: 过氧化氢或其他氧化剂,在受控条件下。

还原: 还原剂,例如二硫苏糖醇或β-巯基乙醇。

主要形成产物:

氧化血管紧张素 I 人类: 在氧化条件下形成。

还原血管紧张素 I 人类: 在还原条件下形成。

修饰的血管紧张素 I 人类: 通过取代反应形成.

科学研究应用

血管紧张素 I 人类具有广泛的科学研究应用,包括:

化学: 用作研究酶促反应和肽合成的模型肽。

生物学: 研究其在细胞信号传导和血压调节中的作用。

医学: 用于开发降压药物,并作为心血管疾病的生物标志物。

工业: 用于生产诊断试剂盒和治疗剂.

作用机制

血管紧张素 I 人类通过肾素-血管紧张素系统发挥作用。它被血管紧张素转换酶转化为血管紧张素 II。然后血管紧张素 II 与靶细胞表面的血管紧张素受体结合,导致血管收缩,血压升高和醛固酮释放。 这一系列事件有助于调节人体的血压和体液平衡 .

类似化合物:

血管紧张素 II: 是一种更有效的血管收缩剂,直接升高血压。

血管紧张素 1-7: 一种肽,抵消血管紧张素 II 的作用,促进血管舒张并降低血压

独特性: 血管紧张素 I 人类在作为血管紧张素 II 和血管紧张素 1-7 的前体的作用中是独特的,使其成为肾素-血管紧张素系统的重要组成部分。 它能够转化为不同的活性肽,使其能够在调节心血管功能方面发挥多功能作用 .

相似化合物的比较

Angiotensin II: A more potent vasoconstrictor that directly increases blood pressure.

Angiotensin 1-7: A peptide that counteracts the effects of angiotensin II, promoting vasodilation and reducing blood pressure

Uniqueness: Angiotensin 1 Human is unique in its role as a precursor to both angiotensin II and angiotensin 1-7, making it a central component of the renin-angiotensin system. Its ability to be converted into different active peptides allows it to play a versatile role in regulating cardiovascular functions .

属性

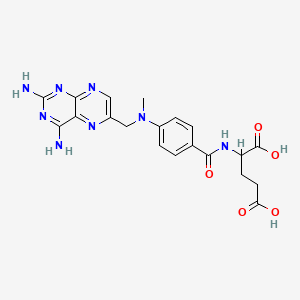

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYRWWVDCYOMK-HBZPZAIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H89N17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80866222 | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-42-4, 9041-90-1 | |

| Record name | Angiotensin I, ile(5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Angiotensin I in the renin-angiotensin system?

A1: this compound itself has limited biological activity. Its primary function is to serve as a precursor for Angiotensin II, the principal effector peptide of the RAS [].

Q2: How is this compound converted to Angiotensin II?

A2: this compound is converted to Angiotensin II by the enzyme Angiotensin-Converting Enzyme (ACE), primarily in the lungs, but also in other tissues like the vascular endothelium [, ].

Q3: What are the downstream effects of Angiotensin II formation from this compound?

A3: Angiotensin II, generated from this compound, exerts potent vasoconstrictor effects, regulates aldosterone secretion, influences sodium and fluid retention, and contributes to cardiac and vascular remodeling [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound (human) is C50H89N13O15, and its molecular weight is 1046.2 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided research papers do not specify detailed spectroscopic data, this compound can be characterized using techniques like mass spectrometry, nuclear magnetic resonance (NMR), and various chromatographic methods [, , ].

Q6: How stable is this compound under physiological conditions?

A6: this compound is rapidly converted to Angiotensin II by ACE in the circulation, indicating a relatively short half-life [, ].

Q7: Does this compound possess any intrinsic catalytic activity?

A7: No, this compound does not possess intrinsic catalytic activity. It functions as a substrate for ACE and potentially other enzymes like chymase and cathepsin G [, , ].

Q8: Have computational studies been conducted on this compound?

A8: While the provided papers primarily focus on experimental approaches, computational chemistry techniques like molecular docking and QSAR modeling can be used to study this compound interactions with its receptors and enzymes [].

Q9: How do structural modifications of this compound affect its conversion to Angiotensin II?

A9: Research on Angiotensin II analogs has revealed that modifications, particularly at the C-terminal end, can significantly influence binding affinity and activity at Angiotensin II receptors. This suggests that modifications of this compound could also impact its interaction with ACE and subsequent conversion [, ].

Q10: What are the challenges associated with the stability of this compound?

A10: this compound is susceptible to enzymatic degradation, particularly by ACE. Stabilizing formulations would require strategies like protease inhibitors or modifications to resist enzymatic breakdown [].

Q11: What is the typical half-life of this compound in circulation?

A11: this compound has a short half-life in circulation, estimated to be less than a minute due to rapid conversion to Angiotensin II by ACE [, ].

Q12: How do ACE inhibitors affect the levels of this compound and Angiotensin II?

A12: ACE inhibitors block the conversion of this compound to Angiotensin II. This results in increased circulating levels of this compound and decreased levels of Angiotensin II [, , , ].

Q13: Are there specific cell-based assays used to study this compound activity?

A13: While this compound itself has limited activity, cell-based assays often focus on its conversion to Angiotensin II by ACE expressed on cell surfaces. This allows researchers to assess the impact of ACE inhibitors or other interventions on Angiotensin II production [, ].

Q14: What animal models are used to study the role of this compound in hypertension?

A14: Various animal models, including spontaneously hypertensive rats and renal artery stenosis models, have been used to investigate the role of the renin-angiotensin system, including this compound, in the development and maintenance of hypertension [, ].

Q15: Are there known mechanisms of resistance to this compound conversion?

A15: While resistance to this compound conversion is not directly documented, factors like genetic polymorphisms in the ACE gene or alternative pathways for Angiotensin II formation could potentially influence the effectiveness of targeting this compound conversion [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)